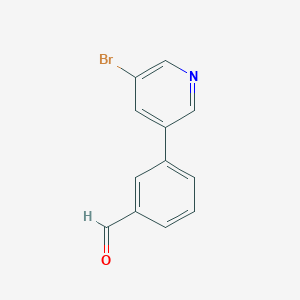

3-(5-Bromo-pyridin-3-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromo-pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

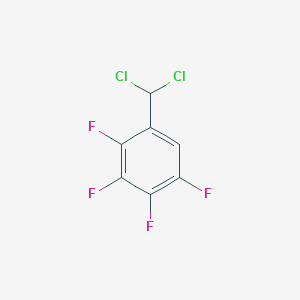

The synthesis of compounds similar to this compound has been reported in the literature. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities can be determined using quantum chemical calculations .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to produce expected regioisomers compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Catalytic Reactions and Synthesis

One notable application involves the use of related compounds in Pd-complex catalyzed Suzuki cross-coupling reactions. For instance, the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde through the coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with pyridin-4-ylboronic acid showcases a method to create compounds with potential pharmaceutical applications. This process highlights the efficiency and ease of separation, with yields reaching up to 97% under optimized conditions (Wang et al., 2014).

Photophysical Properties

Research into the photophysical properties of carbazole-based D-π-A molecules, including a derivative synthesized from a related structure, underlines the importance of these compounds in understanding intramolecular charge transfer (ICT) effects. These studies help in tuning the chemical structures for targeted properties, such as fluorosolvatochromism and Stokes shifts, which are crucial for the development of materials for optoelectronic applications (Altinolcek et al., 2021).

Sensing and Detection

In another study, 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and its derivatives were explored as fluorescent chemosensors for pH, demonstrating the ability to discriminate between normal and cancer cells based on pH differences. This application is significant in the biomedical field, particularly for the non-invasive detection of cancerous conditions (Dhawa et al., 2020).

Catalysis and Oxidation Reactions

The synthesis and application of tetra-nuclear macrocyclic Zn(II) complexes, derived from related compounds, as catalysts for the oxidation of benzyl alcohol to benzaldehyde, showcase the potential of these compounds in facilitating environmentally friendly oxidation processes with high selectivity and conversion rates (Wang et al., 2021).

Luminescence and Optical Properties

New Zn complexes based on 1,2,4-triazoles synthesized from reactions involving related pyridine analogs exhibit strong green–blue luminescence in the solid state. This characteristic makes them suitable for applications in optoelectronics and as potential components in organic light-emitting diodes (OLEDs) (Gusev et al., 2011).

Safety and Hazards

Future Directions

The future directions for 3-(5-Bromo-pyridin-3-yl)benzaldehyde could involve further exploration of its chemical properties and potential applications in various fields. As it is used in various chemical reactions and has been the subject of several studies, there is potential for more extensive research in this area .

Mechanism of Action

Target of Action

It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .

Mode of Action

Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .

Result of Action

Bromopyridine derivatives have been known to exhibit antimicrobial properties .

properties

IUPAC Name |

3-(5-bromopyridin-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFARWUKWNXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)

![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)